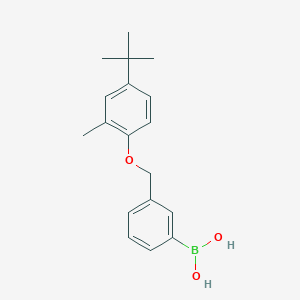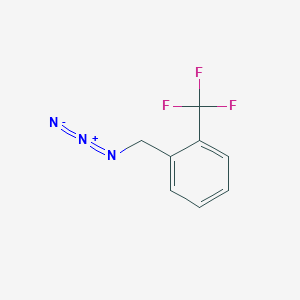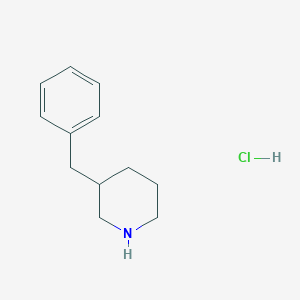
Ácido (3-((4-(terc-butil)-2-metilfenoxi)metil)fenil)borónico
Descripción general
Descripción
Boronic acids are a class of compounds that have garnered significant interest in the field of organic chemistry due to their versatility and utility in various chemical reactions. They are particularly known for their role in the Suzuki cross-coupling reactions, which are pivotal in the synthesis of biologically active compounds and pharmaceutical agents . The compound "(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid" is a boronic acid derivative that is likely to possess interesting chemical properties and reactivity due to the presence of the tert-butyl and methyl groups on the aromatic ring.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of halogenated precursors that undergo metalation followed by the introduction of a boron moiety. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . Although the specific synthesis of "(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid" is not detailed in the provided papers, similar methodologies could be applied, potentially involving the protection of functional groups, halogen-lithium exchange, and boron reagent addition.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The X-ray crystal structure of amino-3-fluorophenyl boronic acid revealed a relatively low pKa value, which is significant for its reactivity and potential applications in sensing materials . The presence of substituents such as tert-butyl and methyl groups can influence the electronic properties and steric hindrance around the boron center, affecting the overall reactivity and stability of the boronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They are used in Suzuki cross-coupling reactions to form biaryl compounds , and in the amidation of carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituents on boronic acids can play a crucial role in these reactions by preventing unwanted coordination to the boron atom, thus enhancing the reaction rate . The presence of tert-butyl and methyl groups in "(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid" may similarly influence its reactivity in such chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the pKa value can affect their acidity and ability to form stable complexes with diols, which is important for applications in diol and carbohydrate recognition . The bulky m-terphenylboronic acid showed unique reactivity with N-heterocyclic carbenes, leading to the formation of hydrogen-bonded adducts and anionic boranuidacarboxylic acids . The steric bulk introduced by tert-butyl and methyl substituents in the compound of interest could similarly affect its solubility, stability, and hydrogen bonding capabilities.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado
Este compuesto se utiliza como bloque de construcción en reacciones de acoplamiento cruzado . Estas reacciones son fundamentales en la síntesis de muchos compuestos orgánicos, incluidos productos farmacéuticos y polímeros .
Síntesis de derivados de la tetraciclina
Se utiliza en la preparación de tetraciclinas y derivados de la tetraciclina . Las tetraciclinas son una clase de antibióticos que se utilizan para tratar una amplia gama de infecciones bacterianas.
Aplicaciones de detección
Los ácidos borónicos, incluido este compuesto, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que los convierte en útiles en diversas aplicaciones de detección .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto se puede utilizar para rastrear y estudiar procesos biológicos.
Manipulación y modificación de proteínas
Los ácidos borónicos se utilizan para la manipulación y modificación de proteínas . Esto se puede utilizar para alterar la función de la proteína o estudiar las interacciones de la proteína.
Tecnologías de separación
Los ácidos borónicos también se utilizan en tecnologías de separación . Esto se puede utilizar para separar moléculas específicas de una mezcla, lo que es particularmente útil en química analítica.
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-13-10-15(18(2,3)4)8-9-17(13)22-12-14-6-5-7-16(11-14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPBTVPFWPHZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584806 | |
| Record name | {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-66-6 | |
| Record name | B-[3-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)





![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)




